Diafenthiuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Crop Protection in Cotton Ecosystem Using Unmanned Aerial Vehicles (UAVs)

Specific Scientific Field:

Agricultural Entomology and Precision Agriculture

Summary:

Unmanned Aerial Vehicles (UAVs), particularly drone-mounted sprayers, have gained prominence in modern agriculture due to their operational efficiency, speed, and ability to cover large areas. Researchers have explored the use of Diafenthiuron in managing sucking insect pests in cotton ecosystems through UAV-based spraying.

Experimental Procedures:

- Comparison with Conventional Spraying:

Outcomes:

Non-Target Organism Study

Specific Scientific Field:

Ecotoxicology

Summary:

Researchers investigated the effects of Diafenthiuron exposure on non-target organisms. Specifically, they studied its impact on the hematology, serum biochemical profile, and elemental composition of the fish species Labeo rohita .

Dissipation and Persistence in Green Chilli Fruits

Specific Scientific Field:

Pesticide Residue Analysis

Summary:

Studies have examined the dissipation patterns of Diafenthiuron in green chilli fruits after application at recommended doses. Understanding its persistence is crucial for safe consumption and sustainable agriculture .

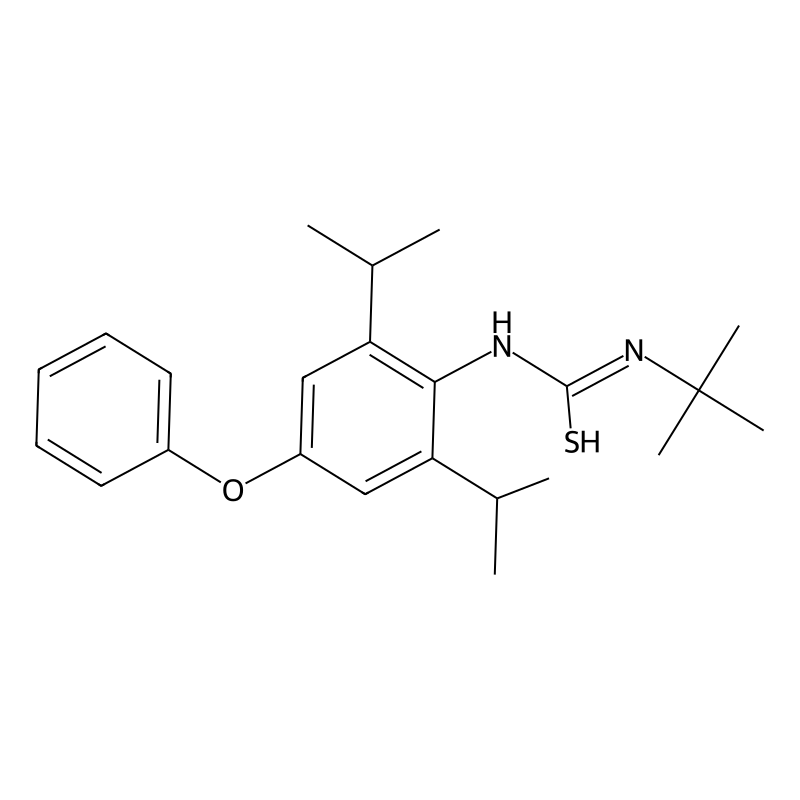

Diafenthiuron is a thiourea compound primarily used as an insecticide and acaricide. It is characterized by its unique structure, which includes two six-carbon rings connected by an ether linkage to a tert-butylcarbamate group. The molecular formula of diafenthiuron is C₁₈H₂₃ClN₂O₂S, and it has a molecular weight of 384.6 g/mol. This compound exhibits high solubility in organic solvents but low solubility in water, indicated by a partition coefficient (logPow) of 5.76, suggesting limited leaching into groundwater systems .

Biochemical Pathways and Mitochondrial Targets

Diafenthiuron operates as a mitochondrial toxicant, but its parent compound is biologically inert until transformed into the reactive carbodiimide derivative (CGA 140408). This metabolite selectively inhibits the mitochondrial FoF1-ATP synthase complex by covalently binding to two critical components:

- Proteolipid subunit of Fo-ATPase: A hydrophobic 8 kDa protein integral to proton channeling across the inner mitochondrial membrane [1] [2].

- Porin (voltage-dependent anion channel): A 30 kDa outer membrane protein regulating metabolite flux [3].

The carbodiimide’s inhibition of ATP synthase blocks oxidative phosphorylation, causing rapid depletion of cellular ATP stores. Comparative studies across species reveal conserved targeting:

| Species | ATPase Inhibition (%) | Porin Binding Affinity (nM) |

|---|---|---|

| Tetranychus urticae | 98 ± 2 | 12.4 ± 1.8 |

| Calliphora vicina | 95 ± 3 | 18.9 ± 2.1 |

| Rat (Rattus norvegicus) | 88 ± 5 | 34.7 ± 3.5 |

Data derived from mitochondrial assays [2] [8]

This dual targeting explains its broad-spectrum efficacy against mites and insects while retaining selectivity through differential metabolic activation [3].

Prodrug Activation and Reactive Metabolite Formation

The thiourea moiety of diafenthiuron undergoes oxidative desulfuration via three pathways:

- Photochemical activation: UV-mediated conversion to carbodiimide in foliar applications [1].

- Cytochrome P450 monooxygenases: Predominant in arthropods, generating sulfoxide intermediates that further decompose to carbodiimide [3] [9].

- FAD-dependent monooxygenases: Secondary pathway in vertebrates producing hydroxylated derivatives (e.g., p-hydroxydiafenthiuron) with reduced toxicity [3].

Metabolic profiling across taxa reveals stark contrasts in activation efficiency:

| Organism | Primary Metabolite | Activation Rate (nmol/min/mg protein) |

|---|---|---|

| Locusta migratoria | Carbodiimide | 4.2 ± 0.5 |

| Sus scrofa (pig) | Carbodiimide | 3.8 ± 0.4 |

| Gallus gallus (hen) | Sulfomonoxide | 1.1 ± 0.2 |

| Homo sapiens | p-Hydroxydiafenthiuron | 0.3 ± 0.1 |

These differential activation pathways underpin species selectivity, as non-target organisms preferentially detoxify the parent compound through hydroxylation rather than bioactivation.

Species-Specific Sensitivity and Molecular Interactions

Sensitivity to diafenthiuron correlates with mitochondrial target site conservation and metabolic activation capacity. Key determinants include:

- ATPase subunit polymorphisms: Arthropod Fo proteolipids contain conserved cysteine residues (Cys-65 in T. urticae) that form irreversible adducts with carbodiimide [8]. Vertebrate homologs lack these reactive sites, conferring innate resistance [2].

- Porin isoform expression: Mite porins exhibit higher carbodiimide-binding affinity (Kd = 12.4 nM) compared to mammalian isoforms (Kd > 100 nM) [8].

- Detoxification enzyme activity: Glutathione S-transferases in resistant T. urticae populations catalyze carbodiimide conjugation, reducing effective concentrations at target sites [6].

Field-evolved resistance in spider mites (T. urticae) demonstrates how evolutionary pressures reshape these interactions. Populations from Chinese rose greenhouses show 70,000-fold resistance to abamectin with collateral tolerance to diafenthiuron, driven by enhanced cytochrome P450-mediated detoxification [5] [6].

Cross-Tolerance and Resistance Dynamics

Resistance to diafenthiuron frequently coincides with cross-tolerance to unrelated acaricides through two mechanisms:

- Target-site mutations: The I136A substitution in cytochrome b (Cytb) confers resistance to bifenazate while increasing carbodiimide efflux via ABC transporters [5].

- Detoxification enzyme induction: Overexpression of CYP392A11 in T. urticae metabolizes diafenthiuron and pyrethroids alike, generating cross-resistance [6].

Resistance monitoring data from Chinese greenhouse populations reveal alarming trends:

| Acaricide | Median Resistance Ratio (RR50) | Mutation Frequency (%) |

|---|---|---|

| Diafenthiuron | 420 | - |

| Abamectin | 73,500 | G314D: 47–70 |

| Bifenazate | 85 | I136A: 85–92 |

| Cyetpyrafen | 120 | H92R: 63–78 |

Data aggregated from 10 field populations [5] [6]

These patterns underscore the urgent need for resistance management strategies that rotate diafenthiuron with non-mitochondrial inhibitors (e.g., lipid biosynthesis disruptors) to delay resistance fixation.

Diafenthiuron is considered slightly toxic to mammals but highly toxic to bees and other beneficial insects []. It can also be irritating to the skin and eyes [].

Safety Concerns:

- Toxicity: LD50 (oral) for rats is 1320 mg/kg, indicating moderate toxicity [].

- Environmental impact: Diafenthiuron can be toxic to aquatic organisms []. However, studies suggest limited bioaccumulation potential due to its low persistence in the environment [].

Precautionary Measures:

- Always wear appropriate personal protective equipment (PPE) when handling Diafenthiuron, including gloves, eye protection, and long sleeves.

- Avoid contact with skin, eyes, and clothing.

- Do not contaminate water sources during application.

- Follow all label instructions for safe use and disposal.

Diafenthiuron undergoes several significant chemical transformations:

- Synthesis Reaction: The synthesis begins with phenol reacting with 2,6-diisopropyl-4-chloroaniline to form an intermediate, which then reacts with thiophosgene to yield an isothiocyanate intermediate. This intermediate subsequently reacts with tert-butylamine to produce diafenthiuron .

- Metabolic Transformation: In biological systems, diafenthiuron can be metabolized into a reactive metabolite known as diafenthiuron carbodiimide. This metabolite covalently binds to microsomal glucose-6-phosphate translocase, inhibiting adenosine triphosphatase activity and disrupting ATP production .

- Photodegradation: Diafenthiuron can degrade under sunlight exposure, producing by-products such as diafenthiuron urea and diafenthiuron carbodiimide .

The synthesis of diafenthiuron can be summarized in the following steps:

- Formation of Intermediate: Phenol reacts with 2,6-diisopropyl-4-chloroaniline.

- Isothiocyanate Formation: The intermediate reacts with thiophosgene.

- Final Product Formation: The isothiocyanate reacts with tert-butylamine to yield diafenthiuron.

This method is noted for its mild reaction conditions and simplicity compared to other synthetic routes .

Diafenthiuron is primarily utilized in agriculture for pest control. Its applications include:

- Insecticide: Effective against various insect pests that damage crops.

- Acaricide: Used to control mite populations on agricultural products.

- Resistance Management: Its unique mode of action helps in managing resistance among pest populations .

Studies have shown that diafenthiuron interacts with various biological systems:

- Toxicity Assessments: Evaluations indicate that diafenthiuron does not pose significant risks to human health at agricultural residue levels.

- Ecotoxicology: Research highlights its toxicity to beneficial insects like honey bees and potential impacts on non-target organisms in ecosystems .

Additionally, interactions with other agrochemicals have been studied to assess combined effects on pest management strategies .

Several compounds share similarities with diafenthiuron in terms of structure and function. Here are some notable examples:

| Compound Name | Structure Type | Mode of Action | Unique Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | Carbodiimide | Inhibits ATPase activity | Known for strong protein coupling |

| Thiacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Broad-spectrum insecticide |

| Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | High efficacy against sucking pests |

Uniqueness of Diafenthiuron

Diafenthiuron's distinctiveness lies in its dual action as both an insecticide and acaricide through the inhibition of ATP production via oxidative phosphorylation disruption. Unlike many neonicotinoids, it presents a different mechanism that may help mitigate resistance development in pest populations.

Global Regulatory Status

Diafenthiuron undergoes degradation through two primary pathways: photolysis and metabolic breakdown, each contributing significantly to its environmental fate. The photolytic pathway represents the dominant degradation mechanism in aquatic environments, while metabolic breakdown occurs through enzyme-mediated processes in living organisms.

Photolytic Degradation Pathways

Direct photolysis emerges as the major degradation pathway for diafenthiuron in environmental systems [1]. Under sunlight exposure in aqueous solutions, diafenthiuron demonstrates rapid degradation with a half-life of 1.6 hours at pH 7 and 25°C [1] [2]. This photodegradation process follows first-order kinetics and produces two major identified products: 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (CGA-140,408) and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxy-phenyl)urea (CGA-177,960) [1] [2].

The photolytic process involves a sequential transformation where CGA-140,408 serves as an intermediate product that undergoes further photo-transformation into CGA-177,960 under continued sunlight exposure [1] [2]. This degradation mechanism operates through oxygen radical-mediated reactions, as evidenced by the strong inhibitory effects of isopropanol and de-aeration on photolysis rates [1] [2].

Environmental conditions significantly influence photolytic degradation rates. Enhanced photodegradation occurs in humic acid water and paddy water systems, where organic matter facilitates the formation of reactive oxygen species that accelerate the breakdown process [1] [2]. The presence of dissolved organic matter creates a more favorable environment for photolytic reactions, leading to faster degradation rates compared to pure water systems.

Metabolic Breakdown Pathways

Metabolic degradation of diafenthiuron involves multiple enzyme-mediated processes that exhibit significant species variation [3]. The primary metabolic pathway involves cytochrome P450-dependent monooxygenases, which catalyze the oxidation of diafenthiuron to form various metabolites [3]. This enzyme-mediated process requires NADPH as a cofactor and demonstrates substantial differences in metabolite formation patterns across different species.

The metabolic breakdown process produces several key metabolites depending on the species and enzymatic conditions. In rat and mouse microsomal systems, p-hydroxydiafenthiuron represents a typical metabolic product [3]. However, in hen and fish assays, the sulfomonoxide predominates as the primary metabolite, while pig and bovine microsomes almost exclusively produce the carbodiimide derivative [3].

The sulfoxidation pathway involves FAD-dependent monooxygenases that convert diafenthiuron to its sulfoxide form, which subsequently serves as a precursor for carbodiimide formation [3]. This metabolic sequence demonstrates the complexity of diafenthiuron biotransformation, where multiple enzymatic steps contribute to the overall degradation process.

Species-specific variations in metabolic breakdown rates reflect differences in enzyme expression and activity levels. The carbodiimide formation pathway represents the most biologically significant metabolic route, as this metabolite exhibits the primary insecticidal activity through mitochondrial respiration inhibition [4] [3].

Aquatic System Dynamics: Persistence and Bioaccumulation

Diafenthiuron exhibits complex behavior in aquatic systems, characterized by contrasting persistence patterns depending on environmental conditions and the presence of photolytic factors. The compound demonstrates very persistent behavior in aquatic systems under certain conditions, while showing rapid degradation under direct sunlight exposure [5] [6].

Persistence Patterns in Aquatic Environments

In freshwater systems without significant light exposure, diafenthiuron may exhibit very persistent behavior, with potential for long-term accumulation [5] [6]. This persistence stems from the compound's chemical stability under dark conditions and its resistance to hydrolytic degradation processes. The persistence characteristics vary significantly based on water chemistry, temperature, and the presence of dissolved organic matter.

Paddy water systems demonstrate enhanced degradation capabilities due to the presence of organic matter and favorable conditions for photolytic processes [1] [2]. The enhanced degradation in these systems results from increased formation of reactive oxygen species that accelerate the breakdown of diafenthiuron and its metabolites. Similarly, humic acid water systems show enhanced degradation rates, where dissolved organic matter acts as a photosensitizer [1] [2].

The persistence of diafenthiuron in aquatic systems creates potential for long-term exposure effects on aquatic organisms. Under conditions with limited light penetration, such as deep water bodies or sediment-water interfaces, the compound may persist for extended periods, creating chronic exposure scenarios for aquatic life.

Aquatic Toxicity and Ecosystem Impact

Diafenthiuron exhibits extremely high toxicity to aquatic life, with fish toxicity values ranging from 0.0007 to 0.0038 mg/L depending on species [5] [8]. This high toxicity level classifies diafenthiuron as very toxic to aquatic life with long-lasting effects. The compound affects multiple aquatic organism groups, including fish, aquatic invertebrates, and other aquatic fauna.

The toxicity mechanism in aquatic organisms involves disruption of mitochondrial respiration through inhibition of ATP synthesis, similar to its mode of action in terrestrial insects [4]. This mechanism affects fundamental cellular processes in aquatic organisms, leading to rapid mortality at low exposure concentrations.

Aquatic invertebrates, including Daphnia magna, show sensitivity to diafenthiuron exposure, with EC50 values reported as greater than 0.5 mg/L [4]. However, the actual sensitivity may be higher, as the compound's rapid degradation under test conditions may underestimate its true toxicity potential.

Environmental Persistence and Food Web Disruption

Diafenthiuron's environmental persistence varies significantly across different environmental compartments, creating complex patterns of exposure and potential for food web disruption. The compound's differential persistence in aquatic versus terrestrial systems, combined with its high toxicity to certain organism groups, creates specific risks for ecological communities.

Persistence Patterns Across Environmental Compartments

Environmental persistence of diafenthiuron demonstrates strong compartment-specific variation. In terrestrial systems, the compound shows minimal persistence due to rapid soil degradation and effective microbial transformation [4] [5] [9]. However, in aquatic systems, particularly under low-light conditions, the compound may exhibit very persistent behavior, creating potential for long-term exposure effects [5] [6].

The photolytic degradation pathway dominates in surface waters exposed to sunlight, with half-lives as short as 1.6 hours under optimal conditions [1] [2]. This rapid photolysis provides a natural attenuation mechanism that limits persistence in well-lit aquatic environments. However, in sediments, deep waters, or shaded aquatic systems, the compound may persist for extended periods.

Atmospheric persistence appears limited due to the compound's low volatility and potential for photochemical degradation. The compound's vapor pressure of less than 0.002 mPa at 25°C indicates minimal volatilization from treated surfaces [9]. This low volatility reduces the risk of atmospheric transport and long-range dispersal.

Food Web Impact Assessment

Diafenthiuron creates differential impacts across food web components, with particularly severe effects on specific organism groups. The compound demonstrates high toxicity to aquatic organisms, moderate toxicity to beneficial insects, and minimal toxicity to soil fauna, creating a complex pattern of food web disruption [8].

Fish populations face severe risk from diafenthiuron exposure, with LC50 values ranging from 0.0007 to 0.0038 mg/L across different species [5] [8]. This extreme sensitivity creates potential for aquatic ecosystem disruption, particularly in water bodies receiving agricultural runoff. The high bioaccumulation potential compounds these direct toxic effects, as diafenthiuron may concentrate in fish tissues and transfer to higher trophic levels.

Pollinator populations, including honey bees, experience slight to moderate harm from diafenthiuron exposure, with LD50 values of 1.5 μg/bee [8] [13]. While classified as slightly harmful, the potential for sublethal effects on bee behavior, navigation, and colony health creates concern for pollination services. The compound's impact on pollinators may have cascading effects on plant reproduction and ecosystem productivity.

Beneficial predator populations, including coccinellids and parasitoid wasps, show varying sensitivity to diafenthiuron exposure [8]. Coccinellids demonstrate slight harm with LC50 values of 3.84-4.71 g/L, while parasitoid wasps exhibit moderate harm with higher mortality rates. The reduction in beneficial predator populations may disrupt natural biological control services, potentially leading to increased pest problems and greater reliance on chemical control measures.

Cascading Effects and Ecosystem Disruption

The differential toxicity of diafenthiuron across organism groups creates potential for cascading effects throughout food webs. The severe impact on aquatic organisms, combined with moderate effects on beneficial insects, may alter predator-prey relationships and ecosystem balance. These disruptions can propagate through food webs, affecting organisms not directly exposed to the compound.

The disruption of biological control services through impacts on beneficial insects may lead to increased pest populations, creating a cycle where greater pesticide use becomes necessary. This feedback loop can intensify ecosystem disruption and reduce the sustainability of agricultural systems. The loss of natural pest control services represents a significant ecological and economic impact.

Pollinator decline due to diafenthiuron exposure may affect plant reproduction and ecosystem productivity, with particular concern for both wild plant communities and agricultural crops dependent on insect pollination. The reduction in pollination services can have far-reaching effects on plant diversity and ecosystem function.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H331 (80.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (80.21%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (80.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Miticides, Acaricides, Insecticides

Dates

2. Kayser H, Eilinger P. Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity. Pest Manag Sci. 2001 Oct;57(10):975-80. doi: 10.1002/ps.360. PMID: 11695192.

3. Riaz-Ul-Haq M, Javeed R, Iram S, Rasheed MA, Amjad M, Iqbal F. Effect of Diafenthiuron exposure under short and long term experimental conditions on hematology, serum biochemical profile and elemental composition of a non-target organism, Labeo rohita. Environ Toxicol Pharmacol. 2018 Sep;62:40-45. doi: 10.1016/j.etap.2018.06.006. Epub 2018 Jun 22. PMID: 29957367.

4. Keum YS, Liu KH, Seo JS, Kim JH, Kim K, Kim YH, Kim PJ. Dissipation of foliar residues of diafenthiuron and its metabolites. Bull Environ Contam Toxicol. 2002 Jun;68(6):845-51. doi: 10.1007/s00128-002-0032-7. PMID: 12012060.

5. Stanley J, Chandrasekaran S, Preetha G, Kuttalam S. Toxicity of diafenthiuron to honey bees in laboratory, semi-field and field conditions. Pest Manag Sci. 2010 May;66(5):505-10. doi: 10.1002/ps.1900. PMID: 20069631.